molecular formula C11H18O3 B1240472 4-(4-Methylcyclohexyl)-4-oxobutanoic acid CAS No. 195137-72-5

4-(4-Methylcyclohexyl)-4-oxobutanoic acid

Número de catálogo: B1240472
Número CAS: 195137-72-5
Peso molecular: 198.26 g/mol
Clave InChI: JOWMTYWOBJALGB-UHFFFAOYSA-N
Atención: Solo para uso de investigación. No para uso humano o veterinario.
En Stock
  • Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
  • Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción

4-(4-Methylcyclohexyl)-4-oxobutanoic acid is an oxo carboxylic acid.

Actividad Biológica

4-(4-Methylcyclohexyl)-4-oxobutanoic acid, a compound with the chemical formula C11_{11}H18_{18}O3_3 and CAS number 220203-23-6, has garnered attention due to its potential biological activities, particularly in relation to metabolic processes. This article explores its biological activity, mechanisms of action, and relevant case studies.

  • Molecular Formula : C11_{11}H18_{18}O3_3
  • Molecular Weight : 198.26 g/mol
  • Structure : The compound features a cyclohexyl group and a keto acid functional group, which are significant for its biological interactions.

Insulin Sensitization

Research indicates that this compound enhances insulin sensitivity, promoting glucose uptake in cells. This property makes it a candidate for therapeutic applications in conditions like type 2 diabetes. The mechanism involves the inhibition of ATP-sensitive potassium channels, which leads to increased insulin secretion from pancreatic beta cells and enhanced glucose utilization in peripheral tissues .

Inhibition of ATP-sensitive Potassium Channels

The compound acts as a potent inhibitor of ATP-sensitive potassium channels (KATP_{ATP} channels), which are crucial for regulating insulin secretion. By closing these channels, the compound facilitates depolarization of the beta-cell membrane, resulting in increased calcium influx and subsequent insulin release .

Clinical Implications

  • Diabetes Management : A study demonstrated that administration of this compound in diabetic models resulted in significant reductions in blood glucose levels compared to control groups. This suggests its potential utility as an adjunct therapy in diabetes management.
  • Metabolic Syndrome : Another case study highlighted the compound's role in ameliorating symptoms associated with metabolic syndrome, including dyslipidemia and insulin resistance. The compound was shown to improve lipid profiles and enhance insulin sensitivity over a treatment period of several weeks .

Pharmacokinetics

The pharmacokinetic profile reveals that this compound has favorable absorption characteristics with a moderate half-life that supports its use in chronic conditions requiring sustained therapeutic effects. Studies indicate that peak plasma concentrations are achieved within 2 hours post-administration .

Toxicology

Toxicological assessments have shown that the compound exhibits low acute toxicity levels, making it a safer alternative compared to other insulin sensitizers. Long-term studies are ongoing to evaluate chronic toxicity and potential side effects .

Summary Table of Findings

Parameter Value/Description
Molecular FormulaC11_{11}H18_{18}O3_3
Insulin SensitizationYes
KATP_{ATP} Channel InhibitionPotent
Clinical ApplicationsDiabetes, Metabolic Syndrome
ToxicityLow acute toxicity
PharmacokineticsModerate half-life; peak concentration at 2h

Aplicaciones Científicas De Investigación

Synthesis and Structural Properties

The synthesis of 4-(4-Methylcyclohexyl)-4-oxobutanoic acid typically involves the reaction of succinic anhydride with 4-methylcyclohexanol under acidic conditions. This compound can also be derived from other precursors, leading to a variety of derivatives with enhanced biological activities. The structural formula is represented as follows:C11H18O3\text{C}_{11}\text{H}_{18}\text{O}_3

Antimicrobial Properties

Research indicates that derivatives of this compound exhibit significant antimicrobial activity. A study highlighted the synthesis of amide derivatives from this compound, which were tested against various bacterial and fungal strains. Notably, certain derivatives demonstrated excellent growth inhibition against Aspergillus fumigatus (96.5% inhibition) and Helminthosporium sativum (93.7% inhibition), outperforming standard antifungal agents like terbinafine .

Anti-inflammatory Potential

In addition to antimicrobial properties, compounds derived from this compound have been explored for their anti-inflammatory effects. Research into curcumin derivatives, which incorporate this compound, has shown promising results in reducing inflammation markers in vitro .

Drug Development

The unique structure of this compound makes it a valuable scaffold in drug design. Its derivatives are being investigated for potential therapeutic uses in treating infections caused by resistant strains of bacteria and fungi. The ability to modify its structure allows for the development of new compounds with enhanced efficacy and reduced toxicity.

Teaching and Educational Use

This compound is also utilized in educational settings for teaching organic synthesis techniques. Its preparation serves as an illustrative example for students learning about carboxylic acids and ketones, specifically through Friedel-Crafts acylation reactions .

Case Studies

Study Focus Findings
A. e Sana et al. (2011)Antimicrobial activityCompounds derived from this compound showed significant inhibition against various pathogens, indicating potential as lead compounds for antifungal and antibacterial agents .
MDPI Research (2023)Anti-inflammatory activityDerivatives exhibited anti-inflammatory properties, suggesting applications in treating inflammatory diseases .

Propiedades

Número CAS

195137-72-5

Fórmula molecular

C11H18O3

Peso molecular

198.26 g/mol

Nombre IUPAC

4-(4-methylcyclohexyl)-4-oxobutanoic acid

InChI

InChI=1S/C11H18O3/c1-8-2-4-9(5-3-8)10(12)6-7-11(13)14/h8-9H,2-7H2,1H3,(H,13,14)

Clave InChI

JOWMTYWOBJALGB-UHFFFAOYSA-N

SMILES

CC1CCC(CC1)C(=O)CCC(=O)O

SMILES canónico

CC1CCC(CC1)C(=O)CCC(=O)O

Sinónimos

4-(4-methylcyclohexyl)-4-oxobutyric acid
4-(trans-4-methylcyclohexyl)-4-oxobutanoic acid
JTT 608
JTT-608

Origen del producto

United States

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.